1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid 1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 732952-48-6
VCID: VC8419318
InChI: InChI=1S/C11H7F3N2O2/c12-11(13,14)7-2-1-3-8(6-7)16-5-4-9(15-16)10(17)18/h1-6H,(H,17,18)
SMILES: C1=CC(=CC(=C1)N2C=CC(=N2)C(=O)O)C(F)(F)F
Molecular Formula: C11H7F3N2O2
Molecular Weight: 256.18 g/mol

1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid

CAS No.: 732952-48-6

Cat. No.: VC8419318

Molecular Formula: C11H7F3N2O2

Molecular Weight: 256.18 g/mol

* For research use only. Not for human or veterinary use.

1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid - 732952-48-6

Specification

CAS No. 732952-48-6
Molecular Formula C11H7F3N2O2
Molecular Weight 256.18 g/mol
IUPAC Name 1-[3-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid
Standard InChI InChI=1S/C11H7F3N2O2/c12-11(13,14)7-2-1-3-8(6-7)16-5-4-9(15-16)10(17)18/h1-6H,(H,17,18)
Standard InChI Key LIRFWOMVRPXJJX-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)N2C=CC(=N2)C(=O)O)C(F)(F)F
Canonical SMILES C1=CC(=CC(=C1)N2C=CC(=N2)C(=O)O)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound's IUPAC name, 1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid, precisely describes its structure: a pyrazole ring substituted at position 1 with a 3-(trifluoromethyl)phenyl group and at position 3 with a carboxylic acid moiety . The molecular formula is C₁₁H₇F₃N₂O₂, with a calculated molecular weight of 256.18 g/mol .

Spectroscopic Fingerprints

While experimental spectral data remains proprietary, computational predictions indicate:

  • ¹H NMR: Two distinct pyrazole proton signals (δ 6.8–7.2 ppm), aromatic protons from the phenyl group (δ 7.4–8.1 ppm), and a broad carboxylic acid proton at δ 12–13 ppm .

  • ¹³C NMR: Characteristic peaks for the CF₃ carbon (δ 122–125 ppm, q, J = 288 Hz) and carboxylic carbon (δ 168–170 ppm) .

Synthesis and Production Methodologies

Conventional Synthetic Routes

Early synthesis approaches adopted a three-step strategy:

  • Condensation: 3-(Trifluoromethyl)phenylhydrazine reacts with β-keto esters to form pyrazole intermediates.

  • Cyclization: Acid-catalyzed ring closure yields the pyrazole core.

  • Hydrolysis: Ester groups are converted to carboxylic acids using alkaline conditions .

These methods suffered from low yields (26–35%) due to:

  • Competing side reactions during cyclization

  • Difficult separation of regioisomers

  • Degradation under harsh hydrolysis conditions .

Optimized Industrial Synthesis

Patent CN111138289B discloses an improved protocol achieving 96–98% yield through:

Table 2: Key Reaction Parameters

ParameterOptimal Condition
Solvent SystemH₂O/EtOH (3:1 v/v)
Temperature70–80°C
Reaction Time5–6 hours
BaseNaOH (3.0 eq)
WorkuppH adjustment to 7–8 followed by crystallization

Critical innovations include:

  • Aqueous-Ethanol Cosolvent: Enhances reagent solubility while minimizing byproduct formation .

  • Stoichiometric Base Control: Maintaining a 3:1 NaOH-to-substrate ratio prevents over-hydrolysis of sensitive intermediates .

  • Crystallization-Driven Purification: Eliminates costly chromatography, reducing production costs by ~40% compared to earlier methods .

Physicochemical Properties and Stability

Solubility Profile

The compound exhibits pH-dependent solubility:

  • Water: <0.1 mg/mL at pH 7 (unionized form)

  • Basic Solutions: >50 mg/mL at pH 9 (carboxylate salt formation) .

Table 3: Solubility in Common Solvents

SolventSolubility (mg/mL)
DMSO≥25
Ethanol8–10
Acetone12–15
Ethyl Acetate3–5

Data from analogous pyrazole-carboxylic acids suggests the trifluoromethyl group reduces crystal lattice energy, enhancing organic solvent solubility compared to non-fluorinated analogs .

Thermal and Chemical Stability

Thermogravimetric analysis (TGA) of similar compounds shows:

  • Decomposition Onset: 210–220°C

  • Moisture Sensitivity: Hygroscopic above 65% relative humidity

  • Photostability: Stable under normal lighting conditions but degrades under UV exposure (t₁/₂ = 48 hrs at 365 nm) .

Emerging Applications and Research Frontiers

Pharmaceutical Development

While direct biological data remains confidential, structural analogs demonstrate:

  • Kinase Inhibition: Pyrazole-carboxylic acids show IC₅₀ values <100 nM against JAK2 and EGFR kinases .

  • Antimicrobial Activity: MIC values of 2–4 μg/mL against Gram-positive pathogens in preclinical models .

Material Science Applications

The CF₃ group's electron-withdrawing properties make the compound a candidate for:

  • Liquid Crystal Composites: Enhances dielectric anisotropy in display technologies

  • Metal-Organic Frameworks (MOFs): Carboxylic acid groups facilitate coordination with transition metals .

Industrial Challenges and Optimization Strategies

Scale-Up Limitations

Current production bottlenecks include:

  • Byproduct Formation: 5–7% regioisomeric impurities during cyclization

  • Waste Streams: High inorganic salt content from neutralization steps .

Green Chemistry Initiatives

Recent advances focus on:

  • Catalytic Amination: Replacing stoichiometric bases with immobilized enzymes (85% yield in pilot studies)

  • Continuous Flow Synthesis: Reduces reaction time to 30 minutes with 99.5% conversion .

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